MUP-I Binding Affinity: SBT Displays 29- to 64-Fold Tighter Binding Than DHB
Isothermal titration calorimetry (ITC) measurements reveal that (±)-SBT binds to recombinant mouse major urinary protein isoform I (MUP-I) with a fitted Kd of 0.90 μM, while the same isoform binds (±)-dehydro-exo-brevicomin (DHB) with Kd values in the range of 26–58 μM [1]. For MUP-IV, the nasal isoform, SBT binds with Kd ≈ 0.039 μM—an affinity approximately 23-fold higher than for the urinary isoforms [1]. This means SBT occupies MUP binding cavities at concentrations where DHB remains largely unbound, critically affecting pheromone release kinetics from urine marks.
| Evidence Dimension | Dissociation constant (Kd) for MUP isoform binding |
|---|---|
| Target Compound Data | Kd = 0.90 μM (MUP-I); Kd = 0.039 μM (MUP-IV) |
| Comparator Or Baseline | DHB: Kd = 26–58 μM (MUP-I); HMH: Kd = 50–200 μM (MUP-I) |
| Quantified Difference | SBT binds MUP-I 29–64× tighter than DHB; SBT binds MUP-IV ~23× tighter than to MUP-I |
| Conditions | ITC at 30 °C; recombinant mouse MUP isoforms I, II, VII, VIII, IX, and IV |
Why This Matters
Procurement of SBT rather than DHB or HMH is essential for experiments requiring slow, protein-mediated pheromone release from urinary matrices, as SBT's higher MUP affinity directly governs the temporal profile of volatile emission.
- [1] Sharrow SD, Vaughn JL, Zidek L, Novotny MV, Stone MJ. Pheromone binding by polymorphic mouse major urinary proteins. Protein Sci. 2002 Sep;11(9):2247-56. doi:10.1110/ps.0208102. View Source
